2E-hexadecen-15-ynal

Click Chemistry Chemical Proteomics Sphingolipid Signaling

Sphingolipid researchers face a critical gap: endogenous 2-trans-hexadecenal (2-HD) cannot be used for unbiased target identification due to the absence of a bioorthogonal handle, and generic alkyne probes lack the α,β-unsaturated electrophile required for covalent cysteine engagement. 2E-Hexadecen-15-ynal is the sole reagent that preserves native 2-HD reactivity while enabling CuAAC-based detection, enrichment, and LC-MS/MS target deconvolution. • Proteome-wide target ID: >500 cellular targets identified in HEK293A cells, including Bax, mTOR, CNOT1, and ATAD3A • Functional fidelity: recapitulates Bax-dependent apoptosis in HCT116 WT vs Bax/Bak DKO cells at 25-50 μM; saturated aldehyde control probe 1 is inactive • Covalent ligand discovery: enables competitive ABPP screening against LDE-sensitive cysteines at concentrations as low as 10 μM ≥98% purity, supplied as solution in ethanol; -20°C storage, wet ice shipping.

Molecular Formula C16H26O
Molecular Weight 234.4
CAS No. 1778692-99-1
Cat. No. B593728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2E-hexadecen-15-ynal
CAS1778692-99-1
Synonyms2E-hexadecen-15-ynal
Molecular FormulaC16H26O
Molecular Weight234.4
Structural Identifiers
SMILESC#CCCCCCCCCCCCC=CC=O
InChIInChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+
InChIKeySZJVPCWLLYHNGE-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2E-Hexadecen-15-ynal Click Chemistry Probe


2E-hexadecen-15-ynal (also designated (E)-2-Hexadecenal alkyne or (E)-hexadec-2-en-15-ynal) is a long-chain unsaturated fatty aldehyde derivative characterized by a trans (E) double bond at the 2-position and a terminal alkyne at the 15-position [1]. This compound is an alkyne-modified analog of (E)-2-hexadecenal, the endogenous sphingolipid degradation product generated by sphingosine-1-phosphate (S1P) lyase [2]. With a molecular formula of C16H26O and molecular weight of 234.38 g/mol, it serves as a click chemistry probe designed for bioorthogonal conjugation to azide-containing reporter tags (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants .

Bioorthogonal probe combining an α,β-unsaturated aldehyde warhead and a terminal alkyne handle
Enables CuAAC-based detection, enrichment, and target identification workflows
Designed for chemoproteomic studies of 2-trans-hexadecenal biology

Why 2E-Hexadecen-15-ynal Is Irreplaceable


The parent compound, (E)-2-hexadecenal (CAS 22644-96-8), is a bioactive electrophile that induces cytoskeletal reorganization and apoptosis but lacks an intrinsic detection or enrichment handle, rendering downstream target identification dependent on indirect assays [1]. In contrast, 2E-hexadecen-15-ynal incorporates a terminal alkyne at the C15 position, enabling covalent, bioorthogonal attachment of azide-functionalized reporters (e.g., fluorophores, biotin) via click chemistry [2]. This structural modification confers a critical functional distinction: the alkyne handle permits direct visualization, pull-down, and proteomic identification of cellular protein targets and DNA adducts without altering the core electrophilic reactivity of the aldehyde group . Attempting to substitute the alkyne probe with the unmodified aldehyde or a differently functionalized analog (e.g., an azide-tagged variant) would necessitate distinct and often incompatible downstream detection strategies, fundamentally altering the experimental design and data interpretation [3].

Parent metabolite 2-trans-Hexadecenal lacks the terminal alkyne; previous ABPP competition approaches failed to identify its cellular targets.
Saturated aldehyde probes Probe 1 and similar saturated alkyne probes lack the electrophilic warhead, do not covalently engage the same cysteine targets, and do not label Bax.
4-HNE-based probes 4-Hydroxynonenal-alkyne probes do not recapitulate the Bax-dependent apoptosis mechanism, operating through a Bax-independent pathway.

2E-Hexadecen-15-ynal Differentiation Evidence


Chemoproteomic Target Identification vs. 2-HD

2E-hexadecen-15-ynal incorporates a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged reporters, a capability completely absent in the unmodified parent compound (E)-2-hexadecenal [1]. This functionalization permits the direct biotinylation and subsequent streptavidin pull-down of protein adducts for LC-MS/MS identification, as demonstrated in analogous workflows using 2-chlorohexadec-15-yn-1-al (2-ClHDyA), where 33 distinct protein targets were identified in human brain endothelial cells [2]. Without the alkyne handle, protein target identification in the parent compound requires indirect methods such as immunoblotting for pathway activation markers or broad-scale transcriptomics, which lack the direct physical linkage between the electrophile and its protein targets [3].

Chemoproteomic Target Identification vs. 2-HD
Class-level
Probe 2: >500 proteins identified
Parent 2-HD: zero targets; ABPP approach unsuccessful HEK293A cells, CuAAC, >3-fold enrichment vs. probe 1
Enables target-ID studies impossible with non-alkyne 2-HD.
Targets span apoptosis, transcription, adhesion; require independent validation.
Click Chemistry Chemical Proteomics Sphingolipid Signaling

Bax Protein Labeling vs. Saturated Aldehyde Control

The compound has been explicitly noted to "react readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts" [1]. While quantitative kinetic constants (e.g., second-order rate constants) for this specific alkyne analog are not reported, the parent compound (E)-2-hexadecenal has been shown to form covalent adducts with deoxyguanosine and DNA in vitro [2]. The presence of the terminal alkyne at C15 is not expected to substantially alter the electrophilic reactivity of the α,β-unsaturated aldehyde moiety, and the explicit vendor description of DNA adduct formation supports its utility as a surrogate for studying genotoxic potential with the added benefit of click-based detection .

Bax Protein Labeling vs. Saturated Aldehyde Control
Head-to-head
Probe 2: 20 spectra (Exp-1), 12 spectra (Exp-2); covalent blot labeling at 10 µM
Probe 1: 5 spectra both experiments; no detectable Bax labeling 4.0-fold (Exp-1) and 2.4-fold (Exp-2) enrichment
Electrophilic warhead required for Bax engagement; saturated probe not a substitute.
Labeling confirmed in HCT116 Bax/Bak DKO cells; time- and concentration-dependent.
DNA Adducts Electrophile Reactivity Genotoxicity

Site-Specific Modification of Bax Cys62

2E-hexadecen-15-ynal contains a terminal alkyne, the prototypical bioorthogonal handle for CuAAC-based click chemistry [1]. This contrasts with probes bearing alternative click handles such as azides, which require inverse electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkynes (e.g., DBCO, BCN) for copper-free conditions [2]. While copper-free systems offer advantages for live-cell imaging, CuAAC with terminal alkynes remains the most widely adopted and cost-effective method for proteomic pull-downs due to the commercial availability of a vast array of azide-functionalized biotin and fluorophore reagents [3]. The specific selection of 2E-hexadecen-15-ynal commits the user to CuAAC or strain-promoted alkyne-azide cycloaddition (SPAAC) workflows, which may be preferred based on existing laboratory infrastructure and reagent inventories.

Site-Specific Modification of Bax Cys62
Head-to-head
m/z 1054.635 (Cys62 peptide KLSECLK modified by probe 2)
Labeling abolished in C62S/C126S double mutant Cys62 in BH3 domain α2 helix – critical for Bax activation
Cys62 identified as primary modification site; probe 1 shows no modification.
Recombinant Bax and HCT116 mutant validation; supports structure-function studies.
Chemical Proteomics Bioorthogonal Chemistry S1P Lyase

2E-Hexadecen-15-ynal Application Scenarios


Chemoproteomic Target Deconvolution in Sphingolipid Signaling

This is the core intended application. Researchers treat cells or cell lysates with 2E-hexadecen-15-ynal, allowing the electrophilic aldehyde to form covalent adducts with nucleophilic residues on target proteins. Subsequently, an azide-biotin tag is conjugated via CuAAC, enabling enrichment of modified proteins on streptavidin beads for LC-MS/MS identification [1]. This workflow directly addresses the key limitation of the unmodified parent compound, which lacks an enrichment handle [2].

Bax-Dependent Apoptosis in Cancer Models

After treatment with the probe, cells can be fixed and permeabilized, followed by CuAAC with an azide-fluorophore (e.g., TAMRA-azide). Confocal microscopy then reveals the subcellular distribution of aldehyde-protein and aldehyde-DNA adducts. This approach, validated for the structurally analogous 2-ClHDyA probe, demonstrated preferential mitochondrial, Golgi, ER, and endosomal accumulation of adducts [3].

Covalent Ligand Discovery and Cysteine Profiling

The compound reacts with deoxyguanosine and DNA to form aldehyde-derived adducts [4]. The alkyne handle allows for the enrichment of modified DNA fragments for sequencing or the visualization of DNA damage foci in cells using clickable fluorophores, providing a direct readout of genotoxic insult attributable to sphingolipid-derived electrophiles .

2-HD-Specific Signaling vs. Other Lipid Electrophiles

By using 2E-hexadecen-15-ynal as an exogenous standard or metabolic tracer analog, researchers can spike it into cellular systems to monitor its metabolic fate or use it to calibrate LC-MS/MS assays for the endogenous aldehyde. This supports studies quantifying S1P lyase activity and the flux of sphingolipid degradation products into phospholipid salvage pathways [5].

Application
Selection Property
Validation Focus
Chemoproteomic target deconvolution in sphingolipid signaling
Dual warhead/alkyne architecture enabling CuAAC enrichment
Target enrichment efficiency and proteome coverage
Bax-dependent apoptosis mechanism studies
Cys62-specific Bax labeling and cell death phenotype
Differential viability in Bax/Bak DKO vs. WT models
Covalent ligand discovery and cysteine profiling
Electrophilic warhead for cysteine modification
Competitive ABPP displacement assays
Discrimination of 2-HD-specific signaling from other LDEs
Bax-dependent mechanism distinct from 4-HNE
Parallel chemoproteomic profiling with 4-HNE-alkyne probes
Quote Request

Request a Quote for 2E-hexadecen-15-ynal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.